N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide
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Overview
Description
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the deprotection of the Fmoc group to expose the amino group for the next coupling reaction. Each subsequent amino acid is added in a similar manner, with coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) facilitating the formation of peptide bonds. After the desired peptide sequence is assembled, the peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high throughput and consistency. Additionally, large-scale purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide can undergo various chemical reactions, including:
Deprotection Reactions: The removal of the Fmoc group using a base such as piperidine.
Oxidation and Reduction: The peptide may undergo oxidation or reduction reactions depending on the presence of specific functional groups.
Substitution Reactions: The peptide can participate in substitution reactions where specific amino acid residues are replaced with others.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt in DMF are used for peptide bond formation.
Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include the deprotected peptide, oxidized or reduced peptide derivatives, and substituted peptide analogs.
Scientific Research Applications
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies to understand reaction mechanisms and optimize synthesis protocols.
Biology: Investigated for its potential role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for bioactive peptides.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of peptide bonds and the subsequent modulation of biological pathways. The Fmoc group plays a crucial role in protecting the amino group during synthesis, ensuring the correct assembly of the peptide sequence.
Comparison with Similar Compounds
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide can be compared with other Fmoc-protected peptides, such as:
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-glycyl-L-leucinamide
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-valinamide
These compounds share similar structural features but differ in their amino acid sequences, which can influence their chemical reactivity and biological activity
Properties
CAS No. |
847780-50-1 |
---|---|
Molecular Formula |
C27H34N4O6 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C27H34N4O6/c1-15(2)12-22(24(28)33)30-26(35)23(13-32)31-25(34)16(3)29-27(36)37-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21-23,32H,12-14H2,1-3H3,(H2,28,33)(H,29,36)(H,30,35)(H,31,34)/t16-,22-,23-/m0/s1 |
InChI Key |
MBUCXYDROSPNMR-GMWOSMDTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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